11-acetyl-5-benzylsulfanyl-4-(3-chloro-4-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with the CAS Number 892281-51-5. This compound features a unique tricyclic structure that incorporates sulfur and nitrogen heteroatoms, which contributes to its potential biological activity. The molecular formula is with a molecular weight of approximately 500.0080 g/mol .
11-acetyl-5-benzylsulfanyl-4-(3-chloro-4-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one falls under the category of triazatricyclic compounds and can be classified based on its functional groups and structural characteristics.
The synthesis of this compound typically involves multi-step organic reactions that require careful manipulation of reactants and conditions.
The synthetic pathway may include:
The molecular structure of 11-acetyl-5-benzylsulfanyl-4-(3-chloro-4-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one can be represented using various structural formulas.
CC(=O)N1CCc2c(C1)sc1c2c(=O)n(c(n1)SCc1ccccc1)c1ccc(c(c1)Cl)FThe compound can undergo various chemical reactions that can modify its structure or functional properties.
These reactions are significant for modifying the compound's properties for specific applications in medicinal chemistry or material science.
Understanding the mechanism of action involves exploring how this compound interacts at the molecular level with biological targets.
The mechanism may involve:
Research into similar compounds suggests that modifications in the triazatricyclic framework can enhance binding affinity and selectivity towards targeted biological pathways.
Understanding the physical and chemical properties is essential for predicting behavior in different environments.
Experimental data on melting point, boiling point, and reactivity towards common reagents would be crucial for practical applications.
The scientific uses of 11-acetyl-5-benzylsulfanyl-4-(3-chloro-4-fluorophenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one include:
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.: